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molecular formula C13H10N2O3 B1457082 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester CAS No. 872577-50-9

3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester

Cat. No. B1457082
M. Wt: 242.23 g/mol
InChI Key: ILHUVMOSKDCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250515B2

Procedure details

The mixture of 4-(2-cyano-2-ethoxycarbonyl-vinylamino)-benzoic acid ethyl ester (55 g, 0.19 mol) in diphenyl ether (300 mL) was stirred under reflux for 4 h. HPLC showed all the starting material disappeared. After cooling to 40° C., the solution was poured into petroleum ether (1000 mL). The solid was filtered, washed with petroleum ether, ethyl acetate and dried to give 3-cyano-4-oxo-1,4-dihydro-quinoline-6-carboxylic acid ethyl ester as a brown solid (39 g, 85%). HPLC showed 90% purity. LC-MS m/e 243 (MH+)
Name
4-(2-cyano-2-ethoxycarbonyl-vinylamino)-benzoic acid ethyl ester
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]=[C:13]([C:19]#[N:20])[C:14]([O:16]CC)=O)=[CH:7][CH:6]=1)[CH3:2]>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:9][CH:10]=1)[NH:11][CH:12]=[C:13]([C:19]#[N:20])[C:14]2=[O:16])=[O:21])[CH3:2]

Inputs

Step One
Name
4-(2-cyano-2-ethoxycarbonyl-vinylamino)-benzoic acid ethyl ester
Quantity
55 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)NC=C(C(=O)OCC)C#N)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
petroleum ether
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with petroleum ether, ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=C2C(C(=CNC2=CC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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